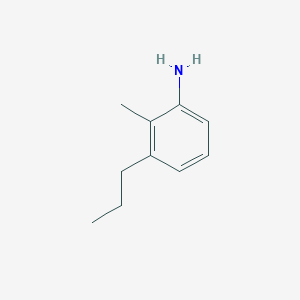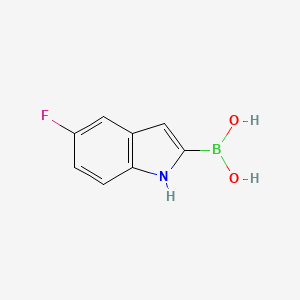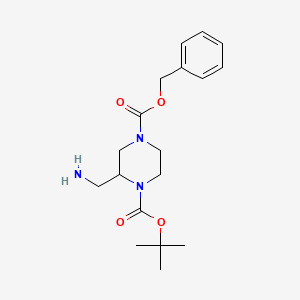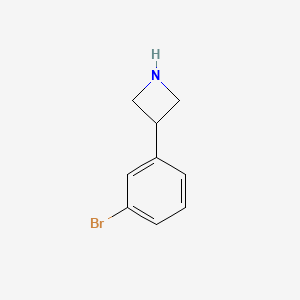
3-(2-Bromophenyl)pyrrolidine
Vue d'ensemble
Description
3-(2-Bromophenyl)pyrrolidine is a chemical compound with the molecular formula C10H12BrN . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle . The compound contains a bromophenyl group attached to the pyrrolidine ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves N-heterocyclization of primary amines with diols . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . Acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is also a common approach .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring attached to a bromophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, can undergo various chemical reactions. These include C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . The combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols in selective C(sp3)-C(sp2) cross-couplings .Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.12 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Molecular Structure and Crystal Properties
- Molecular Conformation : The compound exhibits unique conformational properties. For instance, in a related compound, the pyrrolidine ring adopts an envelope conformation, and the bromophenyl group is oriented at an angle with respect to the naphthalene ring system. This structural arrangement influences the crystal packing and molecular interactions, such as hydrogen bonding and π–π interactions (Nirmala et al., 2009).
Hydrogen Bonding Patterns
- Hydrogen Bonding : Compounds like 3-(2-Bromophenyl)pyrrolidine demonstrate interesting hydrogen bonding patterns. Enaminones derivatives, for example, display bifurcated intra- and intermolecular hydrogen bonding. Such characteristics are critical in understanding the compound's crystal structure and potential interactions with other molecules (Balderson et al., 2007).
Synthesis and Molecular Docking
- Asymmetric Synthesis : Enantiomerically pure pyrrolidine derivatives, like those related to this compound, have been synthesized with high enantiomeric excess. These compounds have potential applications in antithrombin activities, as revealed by molecular docking studies (Ayan et al., 2013).
Safety and Hazards
Orientations Futures
While the specific future directions for 3-(2-Bromophenyl)pyrrolidine are not mentioned in the retrieved papers, pyrrolidine derivatives are a versatile scaffold for designing and developing novel biologically active compounds . They continue to be utilized as intermediates in drug research and development studies . The discovery of potential therapeutic agents that utilize different modes of action is of utmost significance .
Mécanisme D'action
Target of Action
Pyrrolidine derivatives, which include 3-(2-bromophenyl)pyrrolidine, are known to interact with a wide range of targets due to their molecular diversity . These targets can include various enzymes, receptors, and other proteins involved in critical biological processes .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function . For instance, some pyrrolidine derivatives are known to inhibit enzyme activity, while others may bind to receptors and modulate their signaling .
Biochemical Pathways
Pyrrolidine derivatives are known to impact a wide range of biochemical pathways due to their diverse modes of action . These can include pathways involved in inflammation, cancer, microbial infections, and more .
Pharmacokinetics
The pyrrolidine ring is a common feature in many pharmaceuticals, suggesting that compounds containing this structure, like this compound, may have favorable pharmacokinetic properties .
Result of Action
Given the diverse biological activities exhibited by pyrrolidine derivatives, it is likely that this compound could have a range of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of many drugs .
Propriétés
IUPAC Name |
3-(2-bromophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPMAKWIVUVLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-Ethynyl-[1,1'-biphenyl]-4-ol](/img/structure/B3089907.png)
![4-[(S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3089914.png)



![2'-Methyl[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B3089936.png)
![methyl 2-{[(E)-phenylmethylidene]amino}propanoate](/img/structure/B3089943.png)

![Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-](/img/structure/B3089956.png)


![3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089993.png)
![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089994.png)